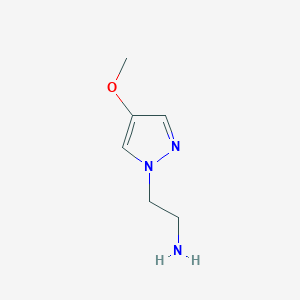

2-(4-Methoxy-1H-pyrazol-1-yl)ethan-1-amine

Description

Properties

IUPAC Name |

2-(4-methoxypyrazol-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-10-6-4-8-9(5-6)3-2-7/h4-5H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVQBODLOXGTVCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN(N=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-1H-pyrazol-1-yl)ethan-1-amine typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an α,β-unsaturated carbonyl compound, such as an enone or an α,β-unsaturated ester.

Introduction of the methoxy group: The methoxy group can be introduced via methylation of the corresponding hydroxy-pyrazole using methyl iodide in the presence of a base like potassium carbonate.

Attachment of the ethanamine group: This can be done through a nucleophilic substitution reaction where the pyrazole derivative reacts with an appropriate ethylamine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-1H-pyrazol-1-yl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce any carbonyl groups present in the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Hydroxylated derivatives.

Reduction: Reduced amine derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Routes

The synthesis of 2-(4-Methoxy-1H-pyrazol-1-yl)ethan-1-amine typically involves several key steps:

- Formation of the Pyrazole Ring : This can be achieved by reacting hydrazine with an α,β-unsaturated carbonyl compound (e.g., enones).

- Introduction of the Methoxy Group : Methylation of a hydroxy-pyrazole using methyl iodide in a basic medium.

- Attachment of the Ethanamine Group : A nucleophilic substitution reaction where the pyrazole derivative reacts with an ethylamine derivative under basic conditions.

Medicinal Chemistry

This compound serves as a building block for synthesizing pharmaceutical compounds. Its potential therapeutic applications include:

- Neurological Disorders : The compound may interact with neurotransmitter receptors, influencing pathways related to mood and cognition.

- Anti-inflammatory Agents : Research indicates that derivatives of this compound could modulate inflammatory responses.

Biological Studies

The compound is under investigation for various biological activities:

- Antimicrobial Properties : Studies suggest potential efficacy against certain bacterial strains.

- Anticancer Activity : Preliminary data indicate that it may inhibit cancer cell proliferation through specific biochemical pathways.

Materials Science

In materials science, this compound is being explored for its role in developing novel materials with unique electronic or optical properties. Its incorporation into polymer matrices has shown promise in enhancing conductivity and stability.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-1H-pyrazol-1-yl)ethan-1-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The methoxy group and the ethanamine moiety can interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Structural Analogs and Their Properties

Table 1: Key Structural Analogs and Their Features

Substituent Effects on Physicochemical Properties

- Methoxy vs. Halogen Groups: The methoxy group in the target compound is electron-donating, enhancing solubility via polar interactions.

- Alkyl Chains : Compounds like 5-Ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine (C₈H₁₅N₃O) exhibit greater steric bulk due to ethyl and ethoxy groups, which may hinder binding to compact active sites compared to the target compound’s simpler structure .

Biological Activity

2-(4-Methoxy-1H-pyrazol-1-yl)ethan-1-amine, a compound featuring a pyrazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be represented as follows:

It possesses a methoxy group (-OCH₃) that enhances its solubility and biological activity. The pyrazole ring is known for its ability to interact with various biological targets, making it a versatile scaffold in drug design.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes. The methoxy group and the ethanamine moiety facilitate interactions through hydrogen bonding and hydrophobic interactions, influencing pharmacokinetics and pharmacodynamics.

Antimicrobial Activity

Studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing pyrazole moieties have demonstrated efficacy against various bacterial strains, including Escherichia coli and Pseudomonas fluorescens. The incorporation of the methoxy group in this compound may enhance its antimicrobial potency .

Anticancer Activity

Research indicates that pyrazole derivatives can exhibit substantial anticancer effects. For example, compounds similar to this compound have shown antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) and NCI H-522 (lung cancer). The mechanism involves the induction of apoptosis through caspase activation pathways .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. It has been shown to reduce inflammation in various experimental models, suggesting its potential as an anti-inflammatory agent .

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of a series of pyrazole derivatives, including this compound. The results indicated that compounds with a methoxy substituent displayed enhanced activity against MCF-7 cells, with IC50 values significantly lower than those of unsubstituted analogs .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective potential of pyrazole derivatives in models of neurodegenerative diseases. The findings suggested that these compounds could inhibit acetylcholinesterase (AChE), a key enzyme implicated in Alzheimer's disease, thereby improving cognitive function in vitro .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Methoxy-1H-pyrazol-1-yl)ethan-1-amine, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves cyclization or nucleophilic substitution reactions. For example, pyrazole derivatives can be synthesized via condensation of hydrazine derivatives with β-keto esters or via cyclization using phosphoryl chloride (POCl₃) under reflux conditions. highlights the use of POCl₃ at 120°C for cyclization of substituted benzoic acid hydrazides to form pyrazole cores .

- Key Considerations : Optimizing temperature, solvent (e.g., ethanol or DMF), and stoichiometry of reactants (e.g., hydrazine:carbonyl ratio) significantly impacts yield and purity. Microwave-assisted synthesis ( ) can reduce reaction time and improve regioselectivity .

Q. How is the structural characterization of this compound validated?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are standard. For example, reports ¹H-NMR analysis in MeOD to confirm the presence of characteristic pyrazole protons and methoxy groups . X-ray crystallography (e.g., SHELX refinement in ) resolves crystal packing and hydrogen-bonding interactions, critical for confirming stereochemistry .

Advanced Research Questions

Q. What strategies address discrepancies in biological activity data for this compound derivatives?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., methoxy position, alkyl chain length) can resolve contradictions. demonstrates that substituting the 4-methoxyphenyl group with halogens enhances antitubercular activity, while bulkier groups reduce bioavailability .

- In Silico Modeling : Molecular docking (e.g., using AutoDock Vina) identifies binding interactions with target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) to rationalize activity variations .

Q. How can crystallographic data refine the conformational analysis of this compound derivatives?

- Data Collection : High-resolution (<1.0 Å) X-ray diffraction data reduces thermal displacement parameter (Ueq) errors.

- Hydrogen Bond Analysis : highlights intermolecular N–H···N interactions in pyrazole derivatives, stabilizing crystal lattices .

- Twinning and Disorder : For twinned crystals (common in flexible amines), SHELXL’s TWIN and BASF commands resolve overlapping reflections .

Q. What are the challenges in optimizing this compound for selective enzyme inhibition?

- Methodology :

- Enzyme Assays : Competitive binding assays (e.g., fluorescence polarization) measure IC₅₀ values against off-target enzymes (e.g., carbonic anhydrase in ) to assess selectivity .

- Metabolic Stability : Microsomal incubation (e.g., liver microsomes) identifies metabolic hotspots (e.g., N-demethylation of the methoxy group) for structural blocking via fluorination or cyclopropyl substitution ( ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.